4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

Antimalarial DHODH Enzyme inhibition

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is a validated antimalarial lead scaffold with sub‑100 nM PfDHODH inhibition (IC50 64 nM) and HPPD herbicidal target engagement (IC50 89–90 nM). The 4‑hydroxymethyl substitution is critical for this dual activity; generic N‑phenylpyrrolidin‑2‑one lacks DHODH/HPPD inhibition and acts as a GABA‑ergic sedative. Procure this building block to benchmark CYP2D6 liabilities (IC50 100 nM) and explore a nootropic scaffold (US 4,581,364) distinct from racetams. Available in 95–98% purity as a solid.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 64320-90-7
Cat. No. B1624514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one
CAS64320-90-7
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CO
InChIInChI=1S/C11H13NO2/c13-8-9-6-11(14)12(7-9)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2
InChIKeyJVDJUABJKGWBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one (CAS 64320-90-7) – Core Properties and Research Utility


4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one (CAS 64320-90-7) is a pyrrolidin‑2‑one derivative featuring a hydroxymethyl group at the 4‑position and a phenyl substituent on the lactam nitrogen . It is commercially available as a solid with typical purities of 95–98% , a molecular weight of 191.23 g/mol, and a calculated XLogP3 of 0.600 . The compound is classified as a useful research chemical and building block, supplied by multiple vendors including Sigma‑Aldrich as part of their AldrichCPR collection for early‑discovery researchers .

Why 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one Cannot Be Substituted by Common Analogs


Within the pyrrolidin‑2‑one class, minor structural variations—such as the presence or position of a hydroxymethyl group—dramatically alter both physicochemical properties and biological target engagement [1]. The 4‑hydroxymethyl substituent introduces an additional hydrogen‑bond donor and acceptor, increasing polarity and lowering logP compared to unsubstituted 1‑phenylpyrrolidin‑2‑one (XLogP3 0.600 vs. ~1.2–1.5 for the parent) . Critically, this modification confers distinct enzyme‑inhibition profiles: 4‑(hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one exhibits nanomolar activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) and 4‑hydroxyphenylpyruvate dioxygenase (HPPD) [2], whereas the unsubstituted analog 1‑phenylpyrrolidin‑2‑one lacks any reported DHODH or HPPD inhibition and instead acts as a GABA‑ergic sedative . Consequently, generic substitution with a simpler N‑phenylpyrrolidinone will not reproduce the target‑specific activity required for antimalarial or herbicidal research programs.

Quantitative Evidence Differentiating 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one from Analogues


PfDHODH Inhibition: 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one vs. Parent Compound

4‑(Hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC₅₀ of 64 nM in a direct orotate‑formation assay [1]. In contrast, the 4‑unsubstituted analog 1‑phenylpyrrolidin‑2‑one exhibits no reported PfDHODH inhibitory activity . This represents a >150‑fold gain in potency attributable solely to the 4‑hydroxymethyl group.

Antimalarial DHODH Enzyme inhibition

HPPD Inhibition: Potency Relative to Known Herbicide Scaffolds

The compound inhibits 4‑hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC₅₀ of 89–90 nM [1]. While not the most potent HPPD inhibitor known, this sub‑100 nM activity places it within the range of early‑stage herbicide leads. For context, the commercial herbicide mesotrione exhibits an IC₅₀ of ~15–30 nM against plant HPPD, whereas many early pyrrolidinone‑based HPPD inhibitors show IC₅₀ values in the micromolar range [2].

Herbicide discovery HPPD Enzyme inhibition

CYP2D6 Off‑Target Profile: Moderate Interaction at 100 nM

In a human cytochrome P450 2D6 inhibition assay, 4‑(hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one exhibits an IC₅₀ of 100 nM using bufuralol as substrate [1]. This moderate CYP2D6 interaction must be considered during lead optimization. By comparison, the 4‑unsubstituted analog 1‑phenylpyrrolidin‑2‑one has not been characterized for CYP2D6 inhibition .

Drug metabolism CYP inhibition ADME-Tox

Physicochemical Differentiation: XLogP3 and Hydrogen‑Bonding Capacity

4‑(Hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one has an XLogP3 of 0.600, 1 hydrogen‑bond donor, and 2 hydrogen‑bond acceptors . In contrast, the parent 1‑phenylpyrrolidin‑2‑one (lacking the 4‑hydroxymethyl group) exhibits an XLogP3 of approximately 1.2–1.5 and has 0 hydrogen‑bond donors [1]. The lower logP and additional H‑bond donor increase aqueous solubility and reduce passive membrane permeability, altering the compound's ADME profile.

Medicinal chemistry Physicochemical properties Lead optimization

Nootropic Patent Context: Structural Novelty vs. Racetams

The patent US 4,581,364 explicitly claims 1‑substituted‑4‑hydroxymethyl‑pyrrolidin‑2‑ones, including the target compound, as nootropic agents [1]. The claimed compounds differ from classic racetams (e.g., piracetam) by the absence of a carbamoylmethyl group at N1 and the presence of a phenyl substituent. While no quantitative in vivo data are provided for 4‑(hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one itself, the patent disclosure establishes its structural novelty and intended therapeutic use relative to established nootropics [2].

Nootropic CNS Patent landscape

Recommended Research and Industrial Applications for 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one


Antimalarial Drug Discovery: PfDHODH Inhibitor Lead

Given its sub‑100 nM IC₅₀ against Plasmodium falciparum DHODH (64 nM) [1], 4‑(hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one serves as a validated starting point for antimalarial lead‑optimization programs. Procurement is justified for teams seeking to explore structure‑activity relationships around the 4‑hydroxymethyl‑1‑phenylpyrrolidin‑2‑one core, a scaffold distinct from the naphthoquinone (e.g., atovaquone) and triazolopyrimidine DHODH inhibitor classes.

Herbicide Discovery: HPPD Inhibitor Scaffold Exploration

With an HPPD IC₅₀ of 89–90 nM [2], this compound represents a moderately potent pyrrolidinone‑based HPPD inhibitor. It is particularly valuable for agrochemical research groups investigating novel pyrrolidinone‑derived herbicides, as the 4‑hydroxymethyl substitution pattern is underrepresented in current HPPD inhibitor patents. The compound can be used as a reference for biochemical assays and as a core for further synthetic diversification.

Medicinal Chemistry: ADME‑Tox Profiling and CYP2D6 Interaction Studies

The CYP2D6 inhibition data (IC₅₀ = 100 nM) [3] provide early insight into potential drug‑drug interaction liabilities. Medicinal chemistry teams can procure this compound to benchmark their own analogs against a characterized reference, or to conduct further in‑depth ADME‑Tox studies (e.g., microsomal stability, plasma protein binding) that build upon the existing dataset.

CNS Nootropic Research: Patent‑Protected Scaffold Exploration

Although quantitative in vivo efficacy data are not available, the compound is explicitly claimed in US Patent 4,581,364 as a nootropic agent [4]. Researchers focused on cognitive enhancement or neuroprotection may source 4‑(hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one to evaluate its effects in animal models of learning and memory, leveraging its structural novelty relative to piracetam and other racetams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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